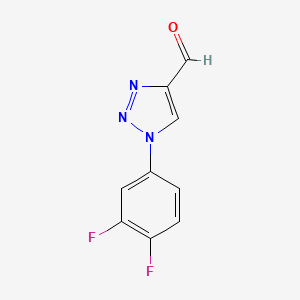
1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
The compound “1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . It also contains a difluorophenyl group, which is a phenyl ring with two fluorine substitutions .
Synthesis Analysis
While specific synthesis methods for “1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” were not found, related compounds such as “2-(3,4-difluorophenyl)cyclopropanamine” have been synthesized through various reactions . For instance, the reaction of ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate with hydrazine hydrate has been reported .
Wissenschaftliche Forschungsanwendungen
Structural, Redox, and Magnetic Properties Research
The compound “1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” could be used in the study of structural, redox, and magnetic properties of Blatter radicals . The difluorophenyl substituents can affect these properties, which could be crucial in various fields such as material science and catalysis .
Synthesis of Complex Molecules
This compound could be used in the synthesis of more complex organic compounds. The presence of the difluorophenyl group and the triazole ring could provide unique reactivity that might be beneficial in the synthesis of complex molecules.
Development of New Drugs
The compound could potentially be used in the development of new drugs. Its unique structure could interact with biological targets in a specific way, leading to the discovery of new therapeutic agents.
Study of Free Radicals in Catalysis, Organic Synthesis, and Material Science
The compound could be used in the study of free radicals in various fields such as catalysis, organic synthesis, and material science . The difluorophenyl group and the triazole ring could provide unique properties that might be beneficial in these studies .
Research in Chemical Kinetics and Combustion
The compound could be used in the study of chemical kinetics and combustion . The presence of the difluorophenyl group and the triazole ring could affect the reaction rates and combustion properties .
Research in Organic Chemistry
The compound could be used in various research applications in organic chemistry. Its unique structure could provide interesting reactivity that might be beneficial in organic synthesis.
Zukünftige Richtungen
While specific future directions for “1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” were not found, related compounds such as “(Z)-4-[2-(3,4-difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one” have been synthesized and shown synergistic anti-inflammatory, antiproliferative and antibacterial activities .
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRVONAZYHZQLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




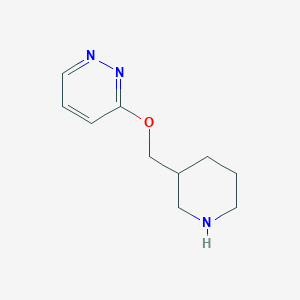




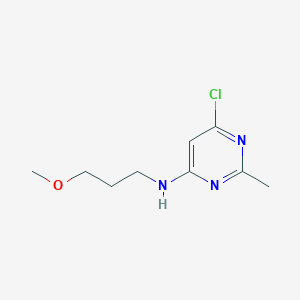
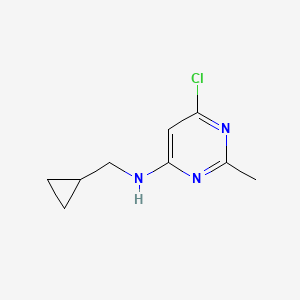
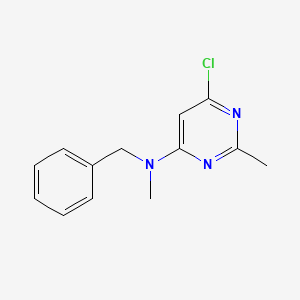

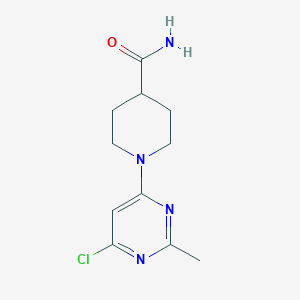
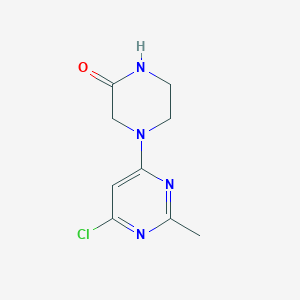
![Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1467538.png)
